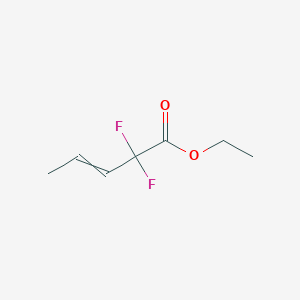

Ethyl alpha,alpha-difluoropentenoate

説明

Ethyl alpha,alpha-difluoropentenoate (EADFP) is a fluorinated ester with the molecular formula C₇H₁₀F₂O₂. Its structure features a pentenoate backbone substituted with two fluorine atoms at the alpha position of the carbonyl group. The compound is characterized by its high electronegativity at the alpha carbon due to fluorine substitution, which significantly influences its reactivity, stability, and physicochemical properties. EADFP is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where fluorination enhances metabolic stability and bioavailability. Its synthesis typically involves halogenation of ethyl pentenoate precursors or via condensation reactions using fluorinated reagents.

特性

分子式 |

C7H10F2O2 |

|---|---|

分子量 |

164.15 g/mol |

IUPAC名 |

ethyl 2,2-difluoropent-3-enoate |

InChI |

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3,5H,4H2,1-2H3 |

InChIキー |

CICASEUXYYNYQE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C=CC)(F)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

EADFP belongs to a family of alpha-fluorinated esters, which share structural motifs but differ in fluorine substitution patterns, chain length, and functional groups. Below is a comparative analysis of EADFP with three related compounds: ethyl pentenoate, ethyl alpha-fluoropentenoate, and ethyl palmitate.

Table 1: Physicochemical and Reactivity Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Solubility in Water (mg/L) | Reactivity toward Hydrolysis |

|---|---|---|---|---|---|---|

| Ethyl pentenoate | C₇H₁₂O₂ | 128.17 | 142–145 | 1.89 | 1,200 | Moderate (base-catalyzed) |

| Ethyl alpha-fluoropentenoate | C₇H₁₁FO₂ | 146.16 | 155–158 | 1.72 | 850 | High (acid-sensitive) |

| Ethyl alpha,alpha-difluoropentenoate | C₇H₁₀F₂O₂ | 164.15 | 162–165 | 1.55 | 500 | Low (steric hindrance) |

| Ethyl palmitate | C₁₈H₃₆O₂ | 284.48 | 185–190 | 7.24 | <1 | Very Low (long alkyl chain) |

Key Findings:

Fluorination Effects: The introduction of fluorine atoms at the alpha position reduces hydrophobicity (lower LogP) compared to non-fluorinated ethyl pentenoate, enhancing solubility in polar solvents. The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl group, making EADFP more reactive toward nucleophilic attack than ethyl palmitate, a saturated long-chain ester with negligible reactivity .

Thermal Stability: EADFP exhibits higher thermal stability (boiling point 162–165°C) than mono-fluorinated analogs due to stronger C-F bonds and reduced steric strain.

Biological Interactions: Fluorinated esters like EADFP are less volatile than ethyl palmitate, a pheromone component in insects.

Synthetic Utility: Unlike ethyl pentenoate, EADFP’s difluoro substitution resists base-catalyzed hydrolysis, making it preferable for reactions requiring ester stability under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。